5-Amino-3-benzyl-2,3-dihydro-7h-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
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Overview
Description
5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound has garnered significant interest due to its potential pharmacological properties, including neuroprotective and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a triazole derivative in the presence of a suitable catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its role in modulating biological pathways and enzyme activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties, making it a candidate for treating neurodegenerative diseases and inflammatory conditions.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and nitric oxide (NO) in activated microglial cells. This inhibition is mediated through the suppression of the NF-kB signaling pathway, which plays a crucial role in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-Amino-7-oxo-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(2-{[2-(hydroxymethyl)phenyl]sulfanyl}benzyl)benzamide
- Pyrazolo[3,4-d]pyrimidine derivatives
Uniqueness
Compared to similar compounds, 5-Amino-3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one stands out due to its unique benzyl substitution, which enhances its pharmacological properties. The presence of the benzyl group contributes to its increased lipophilicity and ability to cross biological membranes, making it more effective in targeting intracellular pathways .
Properties
CAS No. |
17756-35-3 |
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Molecular Formula |
C11H10N6O |
Molecular Weight |
242.24 g/mol |
IUPAC Name |
5-amino-3-benzyl-6H-triazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C11H10N6O/c12-11-13-9-8(10(18)14-11)15-16-17(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,12,13,14,18) |
InChI Key |
OLKBWLGASVXSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)NC(=N3)N)N=N2 |
Origin of Product |
United States |
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